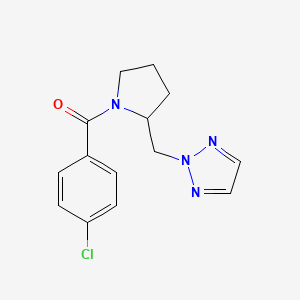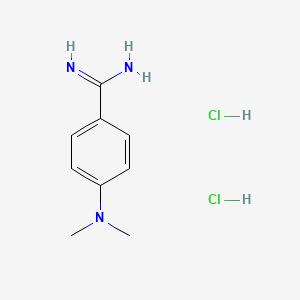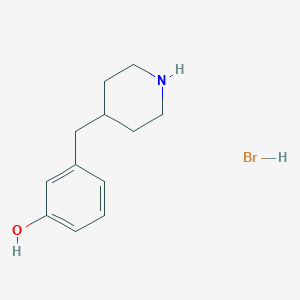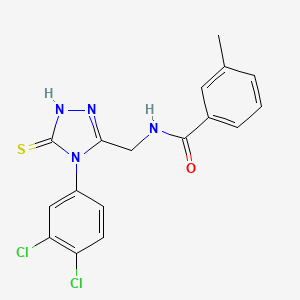
3-chloro-N-(2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C8H7ClF3N and a molecular weight of 209.60 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting aniline with chlorodifluoroacetone in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,2,2-trifluroethylamine hydrochloride with acetic acid and sodium nitrite in dichloromethane and water .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a trifluoroethylamine group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo an iron porphyrin-catalyzed N-trifluoroethylation with 2,2,2-trifluoroethylamine hydrochloride . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Organic Synthesis
- The compound has been involved in silver(I)-catalyzed N-trifluoroethylation of anilines, leveraging silver-catalyzed N-H insertions for the reaction. This process is crucial for generating N-trifluoroethylated anilines, a key component in various chemical syntheses (Luo et al., 2015).
- A transition metal-free synthesis approach has been developed for the compound, showcasing a method for creating meta-bromo- and meta-trifluoromethylanilines from cyclopentanones. This method highlights a significant advancement in the synthesis of anilines with complex substitution patterns (Staudt et al., 2022).
Nonlinear Optical Materials
- The compound and its derivatives have been studied for their potential applications in nonlinear optical (NLO) materials. Vibrational analysis and theoretical vibrational data have been utilized to study the molecular structure and its impact on NLO properties (Revathi et al., 2017).
- Detailed vibrational spectroscopic studies have been conducted to understand the first-order hyperpolarizability and HOMO-LUMO studies of derivatives based on DFT calculations, which are crucial for assessing their NLO behavior (Arivazhagan et al., 2012).
Chemical and Thermodynamic Analysis
- Extensive chemical reactivity and thermodynamic parameters have been explored for the compound and its derivatives. The presence of various functional groups and the influence of chlorine substituents on the vibrational wavenumbers and molecular structure have been detailed through density functional theoretical computations (Karthick et al., 2013).
Pesticide Synthesis
- The compound serves as an intermediate in the synthesis of novel pesticides. A systematic synthesis process involving chlorination and further reactions has been developed, showcasing the compound's vital role in producing high-efficiency, low-toxicity pesticides (An-chan, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-chloro-N-(2,2,2-trifluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKJSKMJRKRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2824911.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2824912.png)
![1-methylbicyclo[3.1.0]hexan-4-one](/img/structure/B2824913.png)

![1-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2824916.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2824921.png)
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine](/img/structure/B2824922.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2824923.png)
![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)

![6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2824927.png)

